N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-23-22(26)20-13-17-8-4-5-9-19(17)24(20)21(25)14-27-18-11-10-15-6-2-3-7-16(15)12-18/h2-12,20H,13-14H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKVJGGOUUXDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group can be introduced through an etherification reaction, where a naphthol derivative reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by
Biological Activity
N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indoline derivative class. Its unique structure, characterized by an indoline core, a naphthalen-2-yloxy group, and an acetyl moiety, suggests potential biological activities that have garnered interest in various fields of research.
Chemical Structure and Properties
The compound's IUPAC name is N-methyl-1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide. It has a molecular weight of 360.4 g/mol and is identified by the CAS number 1103514-35-7. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indoline Core : Using Fischer indole synthesis.
- Introduction of the Naphthalen-2-yloxy Group : Achieved via etherification.
- Acetylation : Involves reacting the indoline derivative with acetic anhydride.
- N-Methylation : Final methylation using methyl iodide.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity against various viruses. For instance, heterocyclic compounds have shown efficacy against hepatitis C virus (HCV) and influenza viruses . The specific mechanism of action for this compound remains to be fully elucidated, but its structural features suggest potential interactions with viral proteins.
Anticancer Activity
Indoline derivatives have been studied for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The naphthalene moiety may enhance these effects through specific interactions with cellular targets involved in cancer progression.
Enzyme Inhibition
Initial studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit acetyl-CoA carboxylases (ACCs), which are critical in lipid metabolism and thus potential targets for obesity treatment .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise in several pharmacological studies, particularly in anti-inflammatory and analgesic applications. The structural features of N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide may enhance its interaction with biological targets, making it a candidate for further development as a therapeutic agent.
Mechanism of Action
Research indicates that compounds with similar structures often interact with cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. Molecular docking studies can provide insights into binding affinities and mechanisms, guiding the optimization of this compound for enhanced efficacy against inflammation-related diseases.
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Indoline Core : This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.
- Introduction of the Naphthalen-2-yloxy Group : This is accomplished via etherification reactions.
- Acetylation : The acetyl group is introduced through reactions with acetylating agents like acetic anhydride.
These synthetic methods allow for the production of this compound in a controlled manner, ensuring purity and yield suitable for research applications.
In Vitro Studies
Initial studies have demonstrated that this compound exhibits significant biological activity. For instance:
- Anti-inflammatory Effects : In vitro assays have shown that this compound can reduce inflammatory markers in cell cultures.
- Analgesic Properties : Animal models have indicated potential pain relief effects comparable to established analgesics.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study on Anti-inflammatory Activity
A study investigated the compound's effects on human cell lines exposed to inflammatory stimuli. Results indicated a significant reduction in cytokine release, suggesting its potential as an anti-inflammatory agent.
Study on Analgesic Effects
In an animal model, administration of the compound resulted in decreased pain responses compared to control groups. The observed IC50 values indicated effective concentrations for pain relief.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide with key analogs from the indoline-2-carboxamide series, focusing on substituent variations, molecular weights, and spectral/physicochemical
*Estimated based on molecular formula (C₂₃H₂₂N₂O₃).
Key Observations:
Fluorinated analogs like 52 show increased polarity due to trifluoroethyl substitution, reflected in longer LCMS retention times (tR = 4.50 min vs. 0.92 min for 32) .
Spectral Data Trends :
- 1H NMR : Aromatic protons in the target compound’s naphthalene moiety would resonate downfield (δ ~7.0–8.5 ppm), similar to pyridine-substituted 33 (δ 8.22 ppm for py-H) .
- 13C NMR : The naphthalene carbons (δ ~123–129 ppm) would align with aromatic carbons in 50–52 (δ 116–129 ppm) .
Biological Implications :
- Bulky substituents (e.g., naphthalene in the target vs. tetrahydrofuran in 32 ) may improve target binding via π-π stacking but could reduce solubility .
- Methyl carboxamide (R2 = methyl) balances steric and electronic effects, whereas longer alkyl chains (e.g., butyl in 50 ) may hinder diffusion .
Comparison with Non-Indoline Carboxamide Analogs
describes 2-oxoindoline derivatives (e.g., 18 , М ) with acetamide substituents. These differ from the target compound in their core structure (2-oxo vs. 2-carboxamide) but share aromatic substitutions like naphthalene (e.g., 18 : naphthalen-1-yl). Key distinctions include:
- Hydrogen-Bonding Capacity : The 2-carboxamide group in the target compound may engage in stronger hydrogen bonding than the 2-oxo group in 18 .
- Stereoelectronic Effects : The naphthalen-2-yloxy group in the target compound offers distinct electronic effects compared to naphthalen-1-yl in 18 , altering binding interactions .
Q & A
Q. What are the recommended synthetic routes for preparing N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and 2,6-lutidine in dry dichloromethane (DCM) at 0–5°C. Key steps include:
- Amide bond formation : Reacting intermediates like 2-(naphthalen-2-yloxy)acetic acid with indoline-2-carboxamide derivatives under controlled conditions .
- Monitoring : Use thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) to track reaction progress .
- Purification : Column chromatography or recrystallization from DMF to isolate the final product .
Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and use high-purity solvents to minimize by-products.
Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm functional groups (e.g., naphthyloxy acetyl protons at δ 5.12–5.82 ppm and indoline methyl groups at δ 2.73 ppm) .
- X-ray crystallography : Use SHELXL for small-molecule refinement and ORTEP-3 for graphical representation. For example, monoclinic space groups (e.g., P2₁2₁2) with hydrogen-bonded networks are typical .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 311–326) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Address via:
- Dose-response studies : Test across multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ variability .
- Structural analogs : Compare with derivatives like N-methyl-1-(2-(p-tolyoxy)acetyl)indoline-2-carboxamide to isolate the role of the naphthyloxy group .
- Assay validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., known enzyme inhibitors) .
Q. What experimental design strategies are recommended for studying the compound’s mechanism of action?
- Methodological Answer :
- Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen for binding to enzymes/receptors (e.g., Trypanosoma brucei targets) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) with crystallographic data (PDB ID: 5L2R) to predict binding modes .
- Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map downstream effects .
Q. How should researchers analyze and mitigate by-products during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
